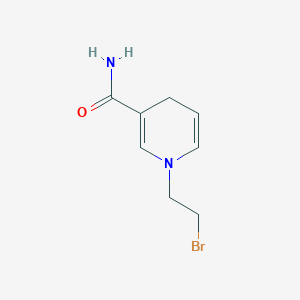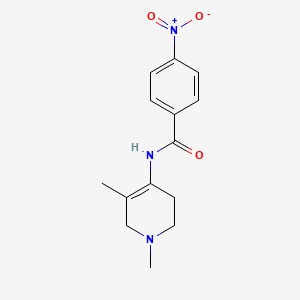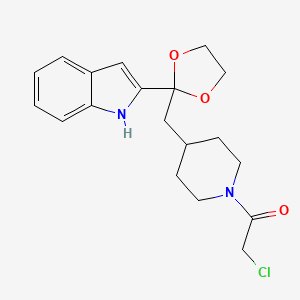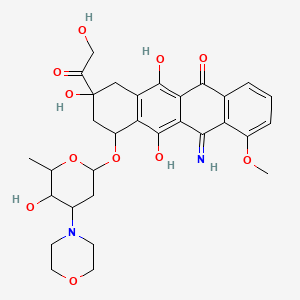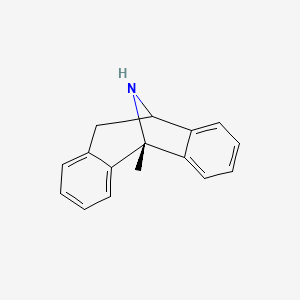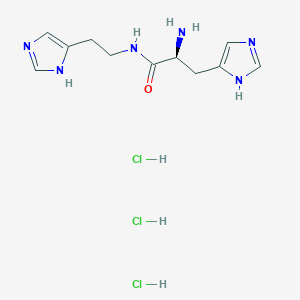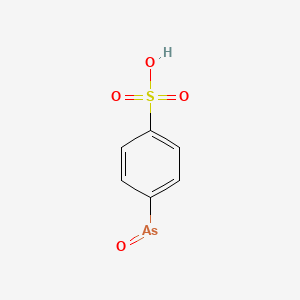
Benzenesulfonic acid, 4-arsenoso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-arsenoso- is an organoarsenic compound with the molecular formula C6H5AsO3S It is a derivative of benzenesulfonic acid where an arsenoso group (-AsO) is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-arsenoso- involves large-scale sulfonation of benzene followed by the reaction with arsenic trioxide. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-arsenoso- undergoes various chemical reactions, including:
Oxidation: The arsenoso group can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic-containing anions.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic-containing anions.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-arsenoso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-arsenoso- involves its interaction with molecular targets through the arsenoso group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound without the arsenoso group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.
Sulfanilic acid: Contains an amino group instead of the arsenoso group.
Uniqueness
Benzenesulfonic acid, 4-arsenoso- is unique due to the presence of the arsenoso group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This makes it valuable for specific applications where arsenic chemistry is required .
Propriétés
Numéro CAS |
71130-51-3 |
|---|---|
Formule moléculaire |
C6H5AsO4S |
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
4-arsorosobenzenesulfonic acid |
InChI |
InChI=1S/C6H5AsO4S/c8-7-5-1-3-6(4-2-5)12(9,10)11/h1-4H,(H,9,10,11) |
Clé InChI |
HQEGGZBZHDBIEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)O)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


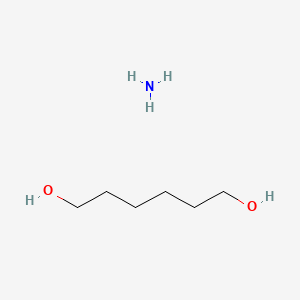
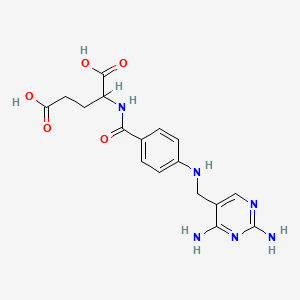
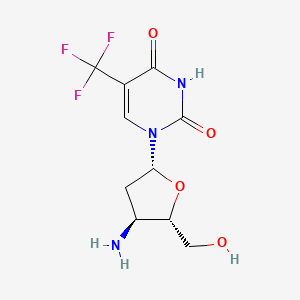
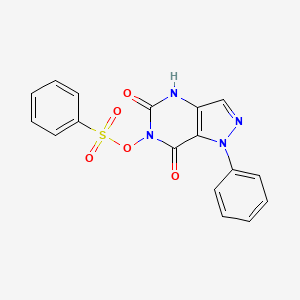
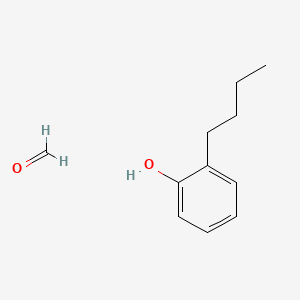
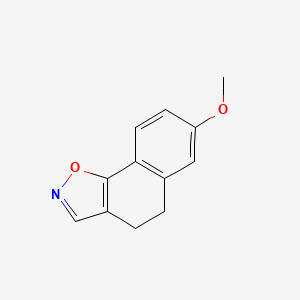
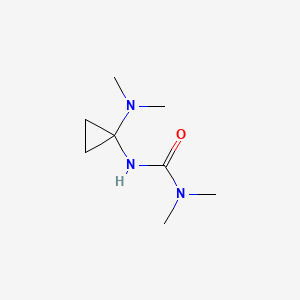
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
